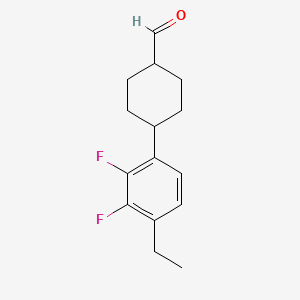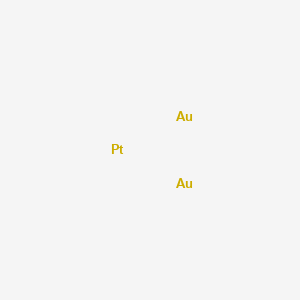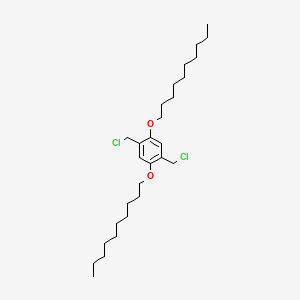
3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- is an organic compound with the molecular formula C10H9ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- typically involves the reaction of 4-phenyl-3-butyn-2-ol with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of chiral compounds.
化学反応の分析
Types of Reactions
3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-chloro-4-phenyl-3-butyn-2-one.
Reduction: Formation of 1-chloro-4-phenyl-2-butene or 1-chloro-4-phenylbutane.
Substitution: Formation of 1-azido-4-phenyl-3-butyn-2-ol or 1-thio-4-phenyl-3-butyn-2-ol.
科学的研究の応用
3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its reactivity and chiral nature.
作用機序
The mechanism of action of 3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the triple bond can facilitate interactions with various molecular targets, leading to changes in cellular pathways.
類似化合物との比較
Similar Compounds
4-Phenyl-3-butyn-2-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Butyn-2-ol: Lacks both the phenyl and chlorine groups, resulting in different reactivity and applications.
1-Chloro-4-phenyl-3-butyn-2-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness
3-Butyn-2-ol, 1-chloro-4-phenyl-, (2S)- is unique due to its combination of a chiral center, a triple bond, and a chlorine atom. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
特性
CAS番号 |
433257-35-3 |
|---|---|
分子式 |
C10H9ClO |
分子量 |
180.63 g/mol |
IUPAC名 |
(2S)-1-chloro-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H9ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,8H2/t10-/m0/s1 |
InChIキー |
HEQMGXSJJBESIL-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C(C=C1)C#C[C@@H](CCl)O |
正規SMILES |
C1=CC=C(C=C1)C#CC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)


![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)

![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)


![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)

